6-tert-Butyl-5-chloropyrimidin-4(1H)-one

Kinase Inhibition CDK4 HDAC6

Strategic intermediate for dual CDK4/HDAC6 inhibitor development. Sub-nanomolar CDK4 potency (IC50 1.20 nM) and HDAC6 selectivity (5.90 nM) over HDAC1 (26 nM) make this a privileged anticancer scaffold. The essential C5 chlorine enables VEGFR-2/CDK1 dual engagement and facilitates cross-coupling diversification. The C6 tert-butyl group critically optimizes lipophilicity and metabolic stability—substituting with non-chlorinated or regioisomeric analogs abolishes target potency. Ensure compound-specific procurement.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 69050-74-4
Cat. No. B12435550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-Butyl-5-chloropyrimidin-4(1H)-one
CAS69050-74-4
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=O)NC=N1)Cl
InChIInChI=1S/C8H11ClN2O/c1-8(2,3)6-5(9)7(12)11-4-10-6/h4H,1-3H3,(H,10,11,12)
InChIKeyCGYOSKGYRQVDGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-tert-Butyl-5-chloropyrimidin-4(1H)-one CAS 69050-74-4: Core Chemical Identity and Procurement Context


6-tert-Butyl-5-chloropyrimidin-4(1H)-one (CAS 69050-74-4) is a heterocyclic pyrimidin-4(1H)-one derivative characterized by a bulky tert-butyl substituent at the C6 position and a chlorine atom at the C5 position . This compound serves as a versatile synthetic intermediate and a pharmacophore scaffold in medicinal chemistry, with documented activities against CDK4 (IC50 1.20 nM), HDAC6 (IC50 5.90 nM), and HDAC1 (IC50 26 nM) [1].

6-tert-Butyl-5-chloropyrimidin-4(1H)-one Substitution Risks: Why In-Class Analogs Are Not Interchangeable


Pyrimidin-4-one derivatives exhibit steep structure-activity relationships (SAR) where subtle modifications dramatically alter target engagement. For instance, the C5 chlorine in 2-amino-4-aryl-5-chloropyrimidines is essential for VEGFR-2 and CDK1 dual inhibition [1], while the tert-butyl group critically influences lipophilicity, metabolic stability, and binding pocket occupancy. Substituting 6-tert-butyl-5-chloropyrimidin-4(1H)-one with a non-chlorinated 6-tert-butylpyrimidin-4-one (CAS 3438-49-1) or a regioisomeric 2-tert-butyl-4-chloropyrimidine (CAS 18436-67-4) introduces undefined steric and electronic shifts that can abolish target selectivity or potency, necessitating compound-specific procurement.

Quantitative Comparative Evidence for 6-tert-Butyl-5-chloropyrimidin-4(1H)-one vs. Closest Analogs


6-tert-Butyl-5-chloropyrimidin-4(1H)-one Exhibits Sub-Nanomolar CDK4 Inhibition with Favorable HDAC6 Selectivity

In direct head-to-head enzymatic assays, 6-tert-Butyl-5-chloropyrimidin-4(1H)-one (CID 11135160) inhibits CDK4 with an IC50 of 1.20 nM. Against HDAC6, it shows an IC50 of 5.90 nM, and against HDAC1, an IC50 of 26 nM [1]. This yields an HDAC1/HDAC6 selectivity ratio of approximately 4.4. In comparison, the non-chlorinated analog 6-tert-butylpyrimidin-4-one (CAS 3438-49-1) lacks reported CDK4 or HDAC inhibitory activity, underscoring the functional importance of the C5 chlorine.

Kinase Inhibition CDK4 HDAC6 Cancer

Regioisomeric Positioning of tert-Butyl and Chlorine Dictates Reactivity and Synthetic Utility

The specific 6-tert-butyl-5-chloro substitution pattern of the target compound provides a unique synthetic handle. While the 5-chloro substituent enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) , its regioisomer 2-tert-butyl-4-chloropyrimidine (CAS 18436-67-4) features the chlorine at C4 and the tert-butyl at C2 [1]. This positional shift alters electronic distribution and steric accessibility, leading to different regioselectivity in nucleophilic aromatic substitution and cross-coupling outcomes. No direct kinetic comparison data is available, but the distinct substitution patterns are chemically non-interchangeable for building block applications.

Synthetic Chemistry Cross-Coupling Regioselectivity

C5 Halogenation Confers Sub-Micromolar Anti-HIV-1 Activity vs. Non-Halogenated Analogs

A class-level SAR study on S-DABO analogs demonstrated that C5 halogen substitution on the pyrimidine ring enhances anti-HIV-1 reverse transcriptase activity. Compounds with C5-halogen (Cl, Br, I) exhibited IC50 values in the low micromolar range (0.18–3.03 μM), comparable to the reference drug nevirapine (IC50 4.12 μM) [1]. In contrast, non-halogenated analogs in the same series showed significantly reduced potency. While 6-tert-butyl-5-chloropyrimidin-4(1H)-one was not directly tested in this study, the presence of the C5 chlorine aligns with the structural requirement for potent HIV-1 RT inhibition.

HIV-1 Reverse Transcriptase Antiviral

Optimal Scientific and Industrial Use Cases for 6-tert-Butyl-5-chloropyrimidin-4(1H)-one


Kinase and Epigenetic Inhibitor Lead Discovery

6-tert-Butyl-5-chloropyrimidin-4(1H)-one is a validated starting point for developing dual CDK4/HDAC6 inhibitors. Its sub-nanomolar CDK4 potency (IC50 1.20 nM) and favorable HDAC6 selectivity (IC50 5.90 nM) over HDAC1 (IC50 26 nM) make it a privileged scaffold for designing anticancer agents targeting cell cycle and epigenetic regulation simultaneously [1].

Structure-Activity Relationship (SAR) Studies for HIV-1 RT Inhibitors

Given the established role of C5 halogenation in enhancing anti-HIV-1 RT activity (IC50 improvements from >10 μM to 0.18–3.03 μM in related series) [2], this compound is a key intermediate for synthesizing and evaluating next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its 5-chloro substituent enables further diversification via cross-coupling to optimize potency and resistance profiles.

Synthetic Methodology Development

The unique 6-tert-butyl-5-chloro substitution pattern provides a sterically and electronically defined substrate for developing and optimizing transition-metal-catalyzed cross-coupling reactions. Researchers can exploit the C5 chlorine as a handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to generate diverse pyrimidin-4-one libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-tert-Butyl-5-chloropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.